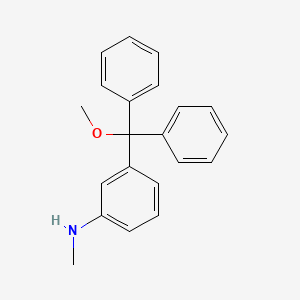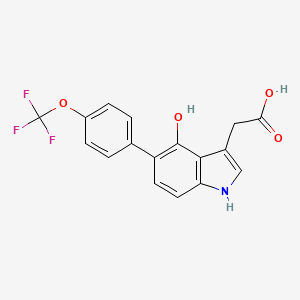
3-(Benzyloxy)-2,5-dibromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-2,5-dibromopyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the third position and two bromine atoms at the second and fifth positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,5-dibromopyridine typically involves the bromination of a pyridine derivative followed by the introduction of the benzyloxy group. One common method starts with the bromination of 3-hydroxypyridine to obtain 3,5-dibromo-2-hydroxypyridine. This intermediate is then subjected to a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-(Benzyloxy)-2,5-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms or reduce the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions produce benzyloxy-substituted aldehydes or acids.
- Reduction reactions result in debrominated or reduced pyridine derivatives .
科学研究应用
Chemistry: 3-(Benzyloxy)-2,5-dibromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can act as a ligand in the formation of metal complexes that are investigated for their biological activity .
Medicine: The compound is explored for its potential therapeutic properties. Derivatives of this compound are being studied for their antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 3-(Benzyloxy)-2,5-dibromopyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atoms can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
DNA/RNA: The compound can intercalate into nucleic acids, affecting their function and stability.
相似化合物的比较
3-(Benzyloxy)-2-bromopyridine: Lacks one bromine atom compared to 3-(Benzyloxy)-2,5-dibromopyridine.
3-(Benzyloxy)-4-bromopyridine: Bromine atom is at the fourth position instead of the fifth.
3-(Benzyloxy)-2,6-dibromopyridine: Bromine atoms are at the second and sixth positions.
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. This positioning allows for selective substitution reactions and specific binding interactions, making it a valuable compound in synthetic and medicinal chemistry .
属性
CAS 编号 |
1206968-85-5 |
|---|---|
分子式 |
C12H9Br2NO |
分子量 |
343.01 g/mol |
IUPAC 名称 |
2,5-dibromo-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI 键 |
ZSTILALEIHHAJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


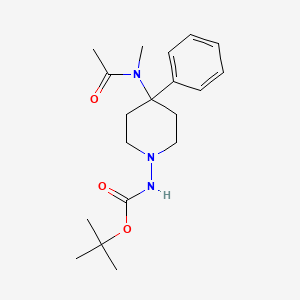


![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
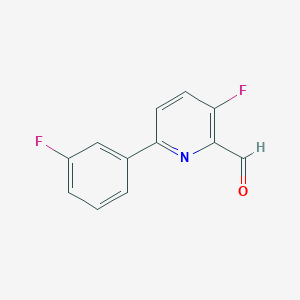
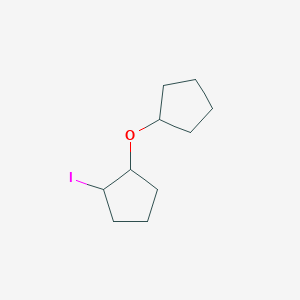
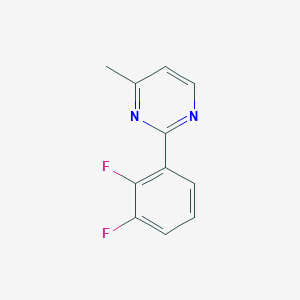
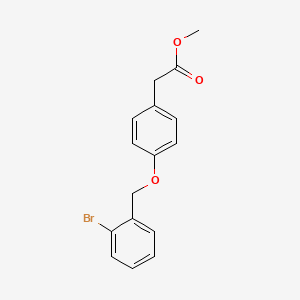
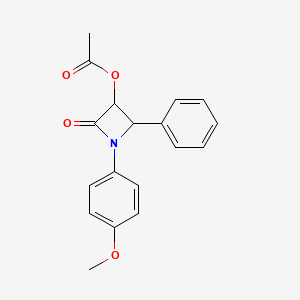
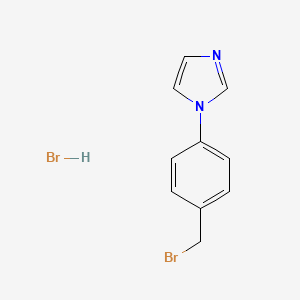
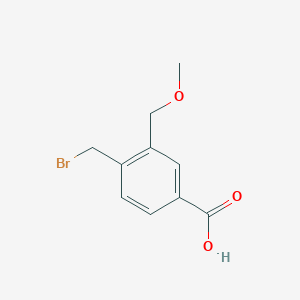
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
